

Comparative Crystallographic Data of Alkali Metal Chlorates

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Compound of Interest				
Compound Name:	Rubidium chlorate			
Cat. No.:	B078869	Get Quote		

The following table summarizes the key crystallographic parameters for **rubidium chlorate**, potassium chlorate, and sodium chlorate, facilitating a direct comparison of their structures.

Property	Rubidium Chlorate	Potassium Chlorate	Sodium Chlorate
Crystal System	Trigonal	Monoclinic	Cubic
Space Group	R 3 m :H[1]	P21/m[2]	P213[3]
a (Å)	6.092[1]	4.75[2]	8.78[4]
b (Å)	6.092[1]	5.70[2]	5.17[4]
c (Å)	8.173[1]	7.23[2]	6.88[4]
α (°)	90[1]	90	90[4]
β (°)	90[1]	109.08[2]	110[4]
γ (°)	120[1]	90	90[4]
Volume (ų)	263.6	185.03[2]	293.5

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reliable and reproducible crystallographic data. The following outlines the key steps for the analysis of **rubidium**



chlorate and its analogues.

Crystal Growth

High-quality single crystals are a prerequisite for accurate X-ray diffraction analysis.

- Method: Slow evaporation of a saturated aqueous solution is a common and effective method for growing single crystals of alkali metal chlorates.
- Procedure:
 - Prepare a saturated solution of the target compound (e.g., rubidium chlorate) in deionized water at a slightly elevated temperature to ensure complete dissolution.
 - Filter the solution to remove any impurities.
 - Transfer the solution to a clean crystallizing dish and cover it loosely to allow for slow evaporation of the solvent at a constant temperature.
 - Monitor the dish for the formation of well-defined single crystals over several days to weeks.

Data Collection

- Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector is used.
- Procedure:
 - A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.
 - The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.
 - A series of X-ray diffraction images are collected as the crystal is rotated.



 The collected data are processed to determine the unit cell parameters, space group, and reflection intensities.

Structure Solution and Refinement

- Software: Specialized crystallographic software (e.g., SHELX, Olex2) is used for structure solution and refinement.
- Procedure:
 - The crystal structure is solved using direct methods or Patterson methods to obtain an initial atomic model.
 - The atomic positions and thermal parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.
 - The quality of the final refined structure is assessed using various metrics, including the Rfactor and goodness-of-fit.

Cross-Validation

Cross-validation is a critical step to ensure the reliability and statistical validity of the refined crystallographic model. The most common method in crystallography is the calculation of the free R-factor (R_free).[5]

Procedure:

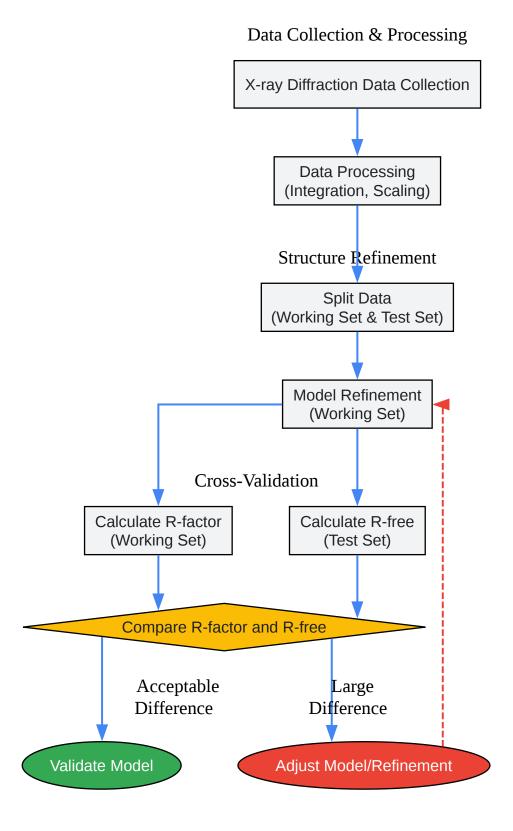
- A small subset of the reflection data (typically 5-10%) is excluded from the refinement process and set aside as a "test set".[5]
- The remaining data, the "working set," is used to refine the structural model.[5]
- The R_free is calculated as the R-factor for the test set of reflections. This provides an unbiased measure of how well the model predicts an independent set of data.[5]
- A significant difference between the R-factor (for the working set) and R_free can indicate overfitting of the model to the data.



Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical flow of the crystallographic data cross-validation process.





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Crystallographic cross-validation workflow.



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